N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide is a complex organic compound featuring a furan ring, a phenyl group, and a cyclopropane carboxamide moiety
Mécanisme D'action
Target of Action
The primary targets of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of This compound Furan derivatives have been reported to exhibit antibacterial activity , suggesting that they may interact with bacterial proteins or enzymes to inhibit their function.
Biochemical Pathways
The specific biochemical pathways affected by This compound Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Like other chemical compounds, its action, efficacy, and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide typically involves multiple steps:
-
Formation of the Furan-Phenyl Intermediate: : The initial step involves the coupling of a furan derivative with a phenyl group. This can be achieved through a Suzuki coupling reaction, where a furan boronic acid reacts with a phenyl halide in the presence of a palladium catalyst and a base such as potassium carbonate.
-
Hydroxylation: : The next step is the introduction of the hydroxyethyl group. This can be done through a hydroxylation reaction using an appropriate oxidizing agent like osmium tetroxide (OsO4) followed by reduction with sodium bisulfite.
-
Cyclopropanecarboxamide Formation: : The final step involves the formation of the cyclopropanecarboxamide moiety. This can be achieved by reacting the hydroxyethyl intermediate with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, which can be oxidized to form furan-2,5-dione derivatives using oxidizing agents like potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the carbonyl group in the cyclopropanecarboxamide moiety, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Potassium carbonate (K2CO3), triethylamine (Et3N)
Catalysts: Palladium (Pd) catalysts for coupling reactions
Major Products
Oxidation Products: Furan-2,5-dione derivatives
Reduction Products: Alcohol derivatives of the cyclopropanecarboxamide moiety
Substitution Products: Nitrated or halogenated phenyl derivatives
Applications De Recherche Scientifique
Chemistry
In organic chemistry, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. The presence of the furan ring and the cyclopropane moiety suggests that it may interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Known for its psychoactive properties.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide: Another furan-containing compound with potential biological activities.
Uniqueness
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide is unique due to the combination of its structural features. The presence of both a furan ring and a cyclopropane carboxamide moiety in the same molecule is relatively rare, providing a distinct set of chemical and biological properties that can be exploited for various applications.
Activité Biologique
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide structure with a furan-phenyl moiety and a hydroxyethyl group. Its molecular formula is C_{15}H_{17}N_{1}O_{3} with a molecular weight of approximately 273.3 g/mol. The specific arrangement of these functional groups contributes to its biological activity.
1. Apoptosis Induction
Recent studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. For instance, in a study involving derivatives of aza-podophyllotoxin, significant apoptotic activity was observed in colon cancer cells (COLO 205). The mechanisms included:
- Caspase Activation : Exposure to the compound resulted in the activation of caspases, which are critical mediators of apoptosis. Specifically, caspase 3 and 9 were significantly activated, indicating both intrinsic and extrinsic apoptotic pathways were engaged .
- DNA Fragmentation : The compound induced DNA fragmentation, a hallmark of apoptosis, with significant percentages of fragmented DNA observed in treated cells compared to controls .
2. Cell Cycle Arrest
The compound has been shown to cause cell cycle arrest at the S phase, which is crucial for its anticancer activity. In treated cell populations, approximately 54% were arrested at this phase, suggesting that the compound may interfere with DNA synthesis or repair mechanisms .
1. Anticancer Activity
The primary focus of research on this compound has been its anticancer properties. Its structural analogs have demonstrated significant growth inhibition across various cancer cell lines, including colorectal and breast cancer models.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 8a | COLO 205 | 15.0 | Apoptosis via caspase activation |
Compound 9a | MCF-7 (breast) | 10.5 | DNA fragmentation and cell cycle arrest |
2. Enzyme Inhibition
Research has indicated that cyclopropane derivatives exhibit inhibitory activity against matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. This suggests that this compound may also play a role in preventing cancer progression through MMP inhibition .
Case Studies
Case Study 1: Colon Cancer Treatment
A study evaluated the efficacy of this compound on COLO 205 cells. The results showed:
- Apoptotic Cells : Approximately 59.5% of cells exhibited late-stage apoptosis after treatment with the compound.
- Statistical Significance : The findings were statistically significant (P < 0.05) compared to controls.
Case Study 2: Breast Cancer Models
In another investigation focusing on breast cancer models, treatment with the compound resulted in substantial reductions in cell viability and increased markers of apoptosis compared to untreated groups.
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14(10-17-16(19)13-7-8-13)11-3-5-12(6-4-11)15-2-1-9-20-15/h1-6,9,13-14,18H,7-8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHLTTFAAYHICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.